molecular formula C6H8OS B1304813 4-METHYLTHIOPHENE 2-YLMETHANOL CAS No. 74395-18-9

4-METHYLTHIOPHENE 2-YLMETHANOL

Cat. No.: B1304813
CAS No.: 74395-18-9
M. Wt: 128.19 g/mol
InChI Key: AUQLBQWHCWBCAW-UHFFFAOYSA-N
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Description

4-METHYLTHIOPHENE 2-YLMETHANOL is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLTHIOPHENE 2-YLMETHANOL typically involves the magnesiation of thiophene derivatives followed by a reaction with formaldehyde. One common method involves the following steps :

    Magnesiation of Thiophene: The thiophene derivative is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is initiated by adding 2,2,6,6-tetramethylpiperidine at room temperature.

    Formaldehyde Addition: The magnesiated thiophene is then cooled to 0°C and added to a solution of paraformaldehyde in THF. The reaction mixture is stirred for 30 minutes to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same magnesiation and formaldehyde addition steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYLTHIOPHENE 2-YLMETHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: (4-Methylthiophen-2-yl)carboxylic acid

    Reduction: 4-Methylthiophene

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

4-METHYLTHIOPHENE 2-YLMETHANOL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-METHYLTHIOPHENE 2-YLMETHANOL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophen-2-yl)methanol: Similar structure but with the methyl group at the 3-position.

    (4-Methylthiophen-2-yl)carboxylic acid: Oxidized form of 4-METHYLTHIOPHENE 2-YLMETHANOL.

    (4-Methylthiophen-2-yl)amine: Substituted derivative with an amine group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(4-methylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQLBQWHCWBCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383747
Record name (4-Methylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74395-18-9
Record name (4-Methylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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